molecular formula C13H10O2 B1139522 Splitomicin

Splitomicin

カタログ番号 B1139522
分子量: 198.22
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Inhibitor of Sir2p (IC50 = 60 μM), an NAD+-dependent Sir2 family deacetylase required for chromatin-dependent silencing in yeast.

科学的研究の応用

Splitomicin and Platelet Aggregation

  • Inhibition of Platelet Aggregation : Splitomicin has been shown to suppress human platelet aggregation. This effect is achieved through inhibition of cyclic AMP phosphodiesterase and intracellular calcium release. These properties suggest potential applications in developing anti-platelet aggregation therapies for cardiovascular and cerebrovascular diseases (Liu et al., 2009).

Splitomicin in Inflammation and Immune Response

  • Inhibition of Superoxide Anion Production : Research indicates that Splitomicin can inhibit superoxide anion production in human neutrophils. This inhibitory effect is linked to the activation of cAMP/PKA signaling and inhibition of the ERK pathway. These findings open avenues for developing novel anti-inflammatory therapies (Liu et al., 2012).

Splitomicin's Role in Chromatin Modification and Gene Silencing

  • Histone Deacetylase Inhibition : Splitomicin is identified as an inhibitor of Sir2p, an NAD+-dependent histone deacetylase required for chromatin-dependent silencing in yeast. This inhibition affects gene silencing at various loci, demonstrating Splitomicin's potential in studying epigenetic regulation and gene transcription (Bedalov et al., 2001).

Hematopoietic Differentiation Enhancement

  • Enhancing Hematopoietic Differentiation : Splitomicin has been shown to enhance the hematopoietic differentiation of mouse embryonic stem cells. It suggests that SIRT1, inhibited by Splitomicin, plays a role in regulating hematopoietic differentiation, highlighting the potential for manipulating SIRT1 activity to improve differentiation efficiency (Park et al., 2019).

Potential in Radiosensitization and Cancer Therapy

  • Radiosensitization in Cancer Therapy : Splitomicin, as a class III histone deacetylase inhibitor, has been studied for its radiosensitizing effects on human cancer cells. Though it showed the least effect among other HDI classes, its distinct action on specific HDAC classes is important for understanding its therapeutic potential in cancer treatment (Kim et al., 2006).

Selective Inhibition of NAD+-Dependent Deacetylases

  • Selective Inhibition of Sir2 and Hst1 : Splitomicin has been explored for its selectivity towards different NAD+-dependent deacetylases, showing varied sensitivity. This selective inhibition is crucial for understanding and potentially manipulating the roles of Sir2 and Hst1 in transcriptional repression and other cellular processes (Hirao et al., 2003).

特性

製品名

Splitomicin

分子式

C13H10O2

分子量

198.22

同義語

1,2-Dihydro-3H-naphtho[2,1-b]pyran-3-one

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。